molecular formula C15H14N2O B8516274 3-Phenyl-2,3-dihydro-1H-indole-1-carboxamide CAS No. 62236-36-6

3-Phenyl-2,3-dihydro-1H-indole-1-carboxamide

Cat. No. B8516274
M. Wt: 238.28 g/mol
InChI Key: GMCXKRGLNDVZJI-UHFFFAOYSA-N
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Patent
US04153789

Procedure details

A mixture comprising 2.3 g of 3-phenyl indoline hydrochloride in 23 ml of water and 0.81 g of potassium isocyanate in 23 ml of ethanol was stirred for 15 minutes at room temperature. The precipitate which resulted was filtered off, washed with water and recrystallized from dilute ethanol. The yield of N-carbamoyl-3-phenylindoline was 0.9 g and the product had a melting point of 144°-145° C.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0.81 g
Type
reactant
Reaction Step Two
Name
Quantity
23 mL
Type
solvent
Reaction Step Three
Quantity
23 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[C:2]1([CH:8]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[NH:10][CH2:9]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N-:17]=[C:18]=[O:19].[K+]>O.C(O)C>[C:18]([N:10]1[C:11]2[C:16](=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:8]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH2:9]1)(=[O:19])[NH2:17] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
Cl.C1(=CC=CC=C1)C1CNC2=CC=CC=C12
Step Two
Name
Quantity
0.81 g
Type
reactant
Smiles
[N-]=C=O.[K+]
Step Three
Name
Quantity
23 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
23 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 15 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate which resulted
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from dilute ethanol

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(N)(=O)N1CC(C2=CC=CC=C12)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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